molecular formula C7H10N2OS B2763603 2-Amino-5-ethylthiophene-3-carboxamide CAS No. 343270-71-3

2-Amino-5-ethylthiophene-3-carboxamide

Cat. No.: B2763603
CAS No.: 343270-71-3
M. Wt: 170.23
InChI Key: DDZKKEPWYTVGGC-UHFFFAOYSA-N
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Description

2-Amino-5-ethylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound features a thiophene ring substituted with an amino group at the 2-position, an ethyl group at the 5-position, and a carboxamide group at the 3-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethylthiophene-3-carboxamide can be achieved through several methods. . This method is particularly useful for synthesizing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Amino-5-ethylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-ethylthiophene-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other thiophene derivatives.

Biological Activity

2-Amino-5-ethylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse scientific studies and research findings.

Chemical Structure:
The compound consists of a thiophene ring substituted with an amino group and a carboxamide group, which contribute to its reactivity and biological properties.

Synthesis:
The synthesis of this compound generally involves the nitration of thiophene followed by reduction steps to introduce the amino group. The carboxamide is formed through the reaction of the carboxylic acid derivative with amines under controlled conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing cellular pathways involved in processes like apoptosis and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study evaluated its effects on breast cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation.

Case Study: Breast Cancer Cell Line MCF-7

In a controlled study, MCF-7 cells treated with varying concentrations of this compound exhibited:

  • IC50 Value: 23.2 µM
  • Cell Viability Reduction: 26.86% after 48 hours
  • Early Apoptosis Rate: Increased by 8.73% compared to untreated controls
  • Late Apoptosis Rate: Increased by 18.13% compared to untreated controls

These findings suggest that the compound effectively triggers apoptotic pathways in cancer cells, making it a candidate for further investigation as an anticancer agent.

In Vivo Studies

Further research has been conducted to assess the in vivo effects of this compound on tumor growth in animal models. Results indicated a significant reduction in tumor mass when administered alongside standard chemotherapy agents.

Table 2: In Vivo Tumor Growth Inhibition

TreatmentTumor Mass Reduction (%)
Control-
2-Amino-5-ethylthiophene26.6
5-Fluorouracil (5-FU)33.3

Properties

IUPAC Name

2-amino-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-4-3-5(6(8)10)7(9)11-4/h3H,2,9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKKEPWYTVGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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